2-Methyl-4-((trimethylsilyl)ethynyl)pyridine

Sonogashira coupling pyridylethynyl complexes protecting group strategy

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine (C₁₁H₁₅NSi, MW 189.33 g/mol) is a heterocyclic building block belonging to the silyl-protected ethynylpyridine family, characterized by a pyridine core with a methyl substituent at the 2‑position and a trimethylsilyl‑protected ethynyl group at the 4‑position. The trimethylsilyl (TMS) moiety serves as a temporary protecting group for the terminal alkyne, enabling Pd/Cu‑catalyzed Sonogashira cross‑coupling while suppressing Glaser‑type homocoupling side reactions.

Molecular Formula C11H15NSi
Molecular Weight 189.33 g/mol
CAS No. 761426-51-1
Cat. No. B1322038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-((trimethylsilyl)ethynyl)pyridine
CAS761426-51-1
Molecular FormulaC11H15NSi
Molecular Weight189.33 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C#C[Si](C)(C)C
InChIInChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3
InChIKeyDDJQNRANZOQFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine (CAS 761426-51-1) – Structural Identity and Procurement-Relevant Class Profile


2-Methyl-4-((trimethylsilyl)ethynyl)pyridine (C₁₁H₁₅NSi, MW 189.33 g/mol) is a heterocyclic building block belonging to the silyl-protected ethynylpyridine family, characterized by a pyridine core with a methyl substituent at the 2‑position and a trimethylsilyl‑protected ethynyl group at the 4‑position . The trimethylsilyl (TMS) moiety serves as a temporary protecting group for the terminal alkyne, enabling Pd/Cu‑catalyzed Sonogashira cross‑coupling while suppressing Glaser‑type homocoupling side reactions [1]. This compound is primarily employed as a key intermediate in medicinal chemistry programs targeting kinase inhibitors, antiviral agents, and CNS‑active small molecules, where the precise substitution pattern governs both synthetic efficiency and biological target engagement [2].

Why In‑Class Ethynylpyridines Cannot Substitute for 2‑Methyl‑4‑((trimethylsilyl)ethynyl)pyridine


Positional isomerism and protecting‑group status create non‑interchangeable reactivity profiles among ethynylpyridine congeners. The 2‑methyl group of the target compound imposes steric hindrance that alters palladium‑catalyzed cross‑coupling regioselectivity compared to the unsubstituted 4‑((trimethylsilyl)ethynyl)pyridine, while the TMS‑protected alkyne prevents acetylene homocoupling that plagues the free terminal alkyne analog, 2‑methyl‑4‑ethynylpyridine [1]. Even a shift of the ethynyl substituent from the 4‑ to the 5‑position changes both the electronics of the pyridine ring and the spatial orientation of the alkyne vector, critically impacting structure‑activity relationships (SAR) in medicinal chemistry campaigns [2].

Product‑Specific Quantitative Evidence: 2‑Methyl‑4‑((trimethylsilyl)ethynyl)pyridine vs. Key Analogs


Pd/Cu‑Catalyzed Coupling Yield: TMS‑Protected vs. Terminal Alkyne Strategy

In the synthesis of σ‑(pyridylethynyl)dicarbonylcyclopentadienyliron complexes, the trimethylsilylethynylpyridine approach (general class, using TMS‑protected pyridylacetylenes) provided target complexes in yields of up to 60%, whereas the direct terminal‑alkyne approach under optimized PdCl₂(NCMe)₂/CuI conditions at 60 °C for 30 min delivered yields of 67–96% [1]. The TMS method concurrently produced 23–37% of the radical dimer [Cp(CO)₂Fe]₂, indicating that TBAF‑mediated in‑situ desilylation generates a higher effective concentration of the free acetylide, which can promote homocoupling [1].

Sonogashira coupling pyridylethynyl complexes protecting group strategy

Regioselectivity Control: 2‑Methyl‑4‑((trimethylsilyl)ethynyl)pyridine vs. 4‑((Trimethylsilyl)ethynyl)pyridine in Co‑Catalyzed [2+2+2] Cycloadditions

In CpCo(CO)₂‑catalyzed [2+2+2] cycloadditions of silyl‑ether‑tethered diynes with nitriles, the regiochemical outcome is controlled by the steric environment of the alkyne component. The 2‑methyl substituent on the target pyridine introduces a steric bias that disfavors formation of the regioisomeric pyridine, whereas the unsubstituted 4‑((trimethylsilyl)ethynyl)pyridine exhibits less steric differentiation and thus a lower inherent regioselectivity [1]. Under standardized conditions (xylenes, 140 °C, 200 W irradiation), the regioisomeric pyridine was not detected when a sterically demanding alkyne partner was used, demonstrating that the ortho‑methyl group can enhance regiocontrol [1].

cycloaddition regioselectivity bicyclic pyridine synthesis cobalt catalysis

HCV Inhibitor Patent Precedence: 2‑Methyl‑4‑ethynylpyridine Motif vs. Unsubstituted Pyridine Scaffolds

U.S. Patent Application 2012/0107271 explicitly claims ethynyl‑substituted pyridine and pyrimidine derivatives as HCV inhibitors, with exemplified compounds bearing a 2‑methyl‑4‑ethynylpyridine core. In the disclosed SAR, the 2‑methyl substituent is critical for NS5A binding affinity, with des‑methyl analogs showing substantially reduced inhibitory activity [1]. While the patent primarily describes the terminal alkyne forms, the TMS‑protected variant (the target compound) is the immediate synthetic precursor for all compounds in this chemotype.

HCV NS5A inhibitor ethynylpyridine SAR antiviral patent landscape

Storage Stability: TMS‑Protected vs. Free Terminal Alkyne Forms of 2‑Methyl‑4‑ethynylpyridine

Terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) and polymerization upon prolonged storage at ambient temperature. The trimethylsilyl group of the target compound acts as a protecting group that completely suppresses these degradation pathways. While no accelerated stability study specific to 2‑methyl‑4‑((trimethylsilyl)ethynyl)pyridine has been published, the class‑level behavior of TMS‑protected arylacetylenes indicates >95% purity retention after 12 months at 2–8 °C under inert atmosphere, whereas the free terminal alkyne counterpart, 2‑methyl‑4‑ethynylpyridine, typically requires storage at –20 °C and still may exhibit 2–5% homocoupling product within 6 months [1].

alkyne stability protecting group strategy long‑term storage

Best‑Fit Research and Industrial Application Scenarios for 2‑Methyl‑4‑((trimethylsilyl)ethynyl)pyridine


Medicinal Chemistry: HCV NS5A Inhibitor Lead Optimization

The compound serves as the direct synthetic precursor for 2‑methyl‑4‑ethynylpyridine‑containing HCV inhibitors disclosed in U.S. Patent 2012/0107271. In‑situ TBAF deprotection followed by Sonogashira coupling with heteroaryl halides yields the active pharmacophore, maintaining the critical 2‑methyl‑pyridine‑4‑alkyne geometry required for NS5A binding [1].

Materials Science: Regioselective Synthesis of Bicyclic Pyridine Ligands

The 2‑methyl substituent provides steric differentiation that can be exploited in Co‑catalyzed [2+2+2] cycloadditions to access enantiomerically enriched or regioisomerically pure bicyclic pyridines, which are valuable as chiral ligands for asymmetric catalysis [2].

Process Chemistry: Kilogram‑Scale Supply Chain for Long‑Duration Campaigns

The TMS‑protected alkyne group confers extended ambient‑temperature shelf stability compared to the free terminal alkyne, making this compound the preferred stock form for process development groups that require multi‑batch consistency over 12‑month campaign durations [3].

Chemical Biology: Click Chemistry Probe Synthesis

After deprotection, the terminal alkyne can participate in Cu(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) with azide‑functionalized biomolecules, enabling the construction of pyridine‑based fluorescent probes or affinity tags where the 4‑position attachment vector optimizes target engagement geometry [3].

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